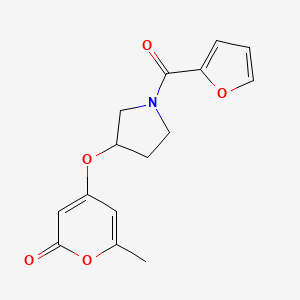
(Z)-3-cyclopentyl-5-(((2-ethoxyphenyl)amino)methylene)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(Z)-3-cyclopentyl-5-(((2-ethoxyphenyl)amino)methylene)-2-thioxothiazolidin-4-one” is a thiazolidinone derivative. Thiazolidinones are a class of compounds that contain a five-membered ring with sulfur and nitrogen atoms . They are known for their wide range of biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and any conformational isomers that may exist.Chemical Reactions Analysis
Thiazolidinones can undergo a variety of chemical reactions, depending on the substituents present. They can act as ligands in coordination chemistry , and can also undergo various organic reactions such as substitutions and additions .Scientific Research Applications
Peptide Synthesis Solvents
Background: Peptide synthesis involves the stepwise assembly of amino acids to form peptide bonds. Traditional solvents like dichloromethane (DCM) and dimethylformamide (DMF) are commonly used in this process. However, their environmental impact and toxicity raise concerns.
Application:(Z)-3-cyclopentyl-5-(((2-ethoxyphenyl)amino)methylene)-2-thioxothiazolidin-4-one: has been evaluated as a greener alternative solvent for solid-phase peptide synthesis (SPPS). Researchers found that using 2-methyltetrahydrofuran (2-MeTHF) combined with DIC/OxymaPure resulted in lower racemization levels during peptide bond formation . This compound’s ability to dissolve amino acid derivatives and coupling reagents makes it promising for sustainable peptide synthesis.
Indole Derivatives
Background: Indole derivatives play diverse roles in biological and clinical contexts. They are synthesized from tryptophan and exhibit various pharmacological activities.
Application:(5Z)-3-cyclopentyl-5-{[(2-ethoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one: could be explored as an indole derivative. While specific studies on this compound are scarce, its structural features suggest potential biological effects. Further investigations may reveal its activity in areas such as hormone regulation, enzyme inhibition, or drug development .
Crystallography and Structural Studies
Background: Understanding molecular structures is crucial for drug design and optimization.
Application: A single-crystal X-ray diffraction study confirmed the molecular structure of (5Z)-3-cyclopentyl-5-{[(2-ethoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one . This technique provides valuable insights into bond angles, conformations, and intermolecular interactions. Such data aid in rational drug design and optimization .
Thiazolidinone Derivatives
Background: Thiazolidinones exhibit diverse biological activities, including antidiabetic, anticancer, and enzyme inhibition properties.
Application:(5Z)-3-cyclopentyl-5-{[(2-ethoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one: belongs to this class. Its potential as an enzyme inhibitor or therapeutic agent warrants further exploration. Researchers could investigate its effects on specific targets, such as protein kinases or cholinesterases .
Fungicidal Activity
Background: Fungal infections pose significant health challenges, necessitating effective antifungal agents.
Application: While no direct evidence exists, the nitrobenzylidene moiety in (5Z)-3-cyclopentyl-5-{[(2-ethoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one suggests potential fungicidal activity. Researchers could assess its efficacy against fungal pathogens, such as Rhizoctonia solani or Fusarium solani .
Drug Development
Background: Novel compounds often serve as starting points for drug discovery.
Application: Researchers could explore (5Z)-3-cyclopentyl-5-{[(2-ethoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one as a lead compound. Its unique structure and potential biological effects make it an intriguing candidate for further investigation. High-throughput screening and structure-activity relationship studies could guide drug development efforts .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-cyclopentyl-5-[(2-ethoxyphenyl)iminomethyl]-4-hydroxy-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S2/c1-2-21-14-10-6-5-9-13(14)18-11-15-16(20)19(17(22)23-15)12-7-3-4-8-12/h5-6,9-12,20H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARXYQHFQOTCFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N=CC2=C(N(C(=S)S2)C3CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-cyclopentyl-5-(((2-ethoxyphenyl)amino)methylene)-2-thioxothiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

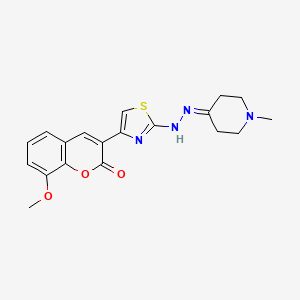
![N-{[4-fluoro-2-(4-fluorophenyl)phenyl]sulfamoyl}acetamide](/img/structure/B2657988.png)


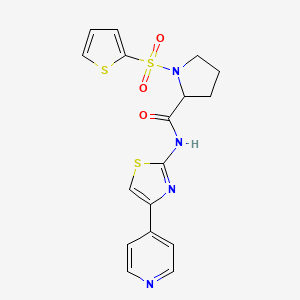
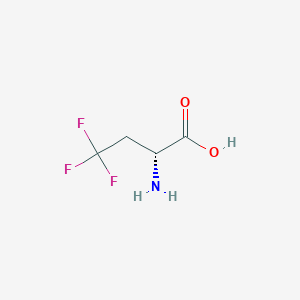
![2-{2-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole](/img/structure/B2657995.png)
![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-(3,5-dimethyl-piperidin-1-yl)-acetamide](/img/structure/B2657996.png)
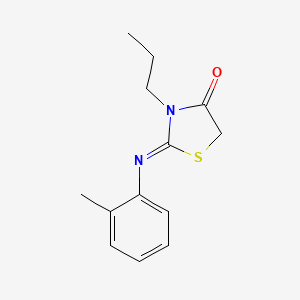
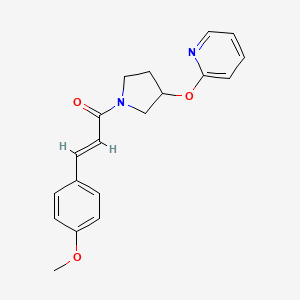


![4-Bromo-6-methoxypyrazolo[1,5-A]pyridine](/img/structure/B2658006.png)
